N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide
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Overview
Description
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is a chemical compound with a complex structure that includes a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1H-pyrazole-3-carboxamide under basic conditions to form the intermediate 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-ylamine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring and ethanesulfonamide group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The ethanesulfonamide group can also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(chloromethyl)-4-fluoro-: This compound shares the 2-chloro-4-fluorobenzyl group but lacks the pyrazole and ethanesulfonamide moieties.
N-(1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl)acetamide: This compound is structurally similar but has an acetamide group instead of an ethanesulfonamide group.
Uniqueness
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, while the pyrazole and ethanesulfonamide groups provide additional sites for interaction and modification .
Properties
Molecular Formula |
C12H13ClFN3O2S |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H13ClFN3O2S/c1-2-20(18,19)16-12-5-6-17(15-12)8-9-3-4-10(14)7-11(9)13/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
MZULPQXUCHASDE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=NN(C=C1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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